3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one

HIV-1 reverse transcriptase inhibition NNRTI pharmacophore positional isomer SAR

3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one (CAS 1343457-15-7) is a heterocyclic small molecule featuring a 3-aminopyridin-2(1H)-one core linked via an ethylene spacer to a thiophen-3-yl moiety. The compound has a molecular formula of C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
Cat. No. B13534111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)N)CCC2=CSC=C2
InChIInChI=1S/C11H12N2OS/c12-10-2-1-5-13(11(10)14)6-3-9-4-7-15-8-9/h1-2,4-5,7-8H,3,6,12H2
InChIKeyGREXJVZNDMXJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one: A Heterocyclic Scaffold for Targeted Drug Discovery and Chemical Biology Procurement


3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one (CAS 1343457-15-7) is a heterocyclic small molecule featuring a 3-aminopyridin-2(1H)-one core linked via an ethylene spacer to a thiophen-3-yl moiety . The compound has a molecular formula of C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol . Its predicted physicochemical properties include a LogP of 1.7347, a topological polar surface area (TPSA) of 48.02 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds . The 3-aminopyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, historically validated as a pharmacophore for non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors with IC₅₀ values as low as 19 nM [1], and more recently explored in kinase-targeted fragment libraries [2] and α-glucosidase inhibition [3]. The thiophene-3-yl ethyl N-substituent differentiates this compound from simpler 3-aminopyridin-2(1H)-one analogs by introducing a thiophene ring capable of π-stacking and sulfur-mediated interactions, while the ethylene linker provides conformational flexibility distinct from direct aryl attachment or methylene-linked analogs.

Why Generic Substitution of 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one Fails: Structural Determinants That Preclude Simple Analog Swapping


Generic replacement of 3-amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one with a close analog is scientifically unsound because three interdependent structural features—the amino group position, the ethylene linker length, and the thiophene ring attachment point—each control distinct and non-redundant properties critical to biological and physicochemical performance. The 3-amino substitution on the pyridin-2(1H)-one core is the established pharmacophore for HIV-1 RT inhibition [1], whereas the 5-amino positional isomer (CAS 1341435-64-0) lacks any reported RT inhibitory activity, demonstrating that simply maintaining the molecular formula (C₁₁H₁₂N₂OS, MW 220.29) does not preserve target engagement. The ethylene (-CH₂CH₂-) linker between the pyridinone nitrogen and the thiophene ring provides a LogP of 1.7347 and a TPSA of 48.02 Ų , a balance of lipophilicity and polarity that would be altered by a shorter methylene linker, potentially affecting membrane permeability and solubility [2]. The thiophene-3-yl attachment, as opposed to thiophene-2-yl, alters the electronic distribution and steric presentation of the sulfur atom, which has been shown in related series to modulate α-glucosidase inhibitory potency [3]. These structure–property relationships mean that even isomeric replacements can lead to divergent biological outcomes, making targeted procurement of the exact compound essential for reproducible research.

Quantitative Differentiation Evidence for 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one: Head-to-Head and Cross-Study Comparisons


Positional Isomer Comparison: 3-Amino vs. 5-Amino Substitution on the Pyridin-2(1H)-one Core

The 3-amino substitution on the pyridin-2(1H)-one ring of the target compound (CAS 1343457-15-7) matches the established pharmacophore for non-nucleoside HIV-1 reverse transcriptase (RT) inhibition, a scaffold for which optimized analogs have achieved IC₅₀ values as low as 19 nM against recombinant HIV-1 RT using rC·dG template-primer [1]. In contrast, the 5-amino positional isomer (5-amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one, CAS 1341435-64-0) has the identical molecular formula (C₁₁H₁₂N₂OS, MW 220.29) and identical computed density (1.266 ± 0.06 g/cm³) but lacks published evidence of HIV-1 RT inhibitory activity, consistent with the well-documented SAR that moving the amino group away from the 3-position abolishes RT binding [2]. The 3-amino isomer also has a lower predicted boiling point (441.6 ± 45.0 °C) compared to the 5-amino isomer (410.3 ± 45.0 °C) , reflecting different intermolecular hydrogen-bonding patterns that may influence solid-state stability and formulation behavior.

HIV-1 reverse transcriptase inhibition NNRTI pharmacophore positional isomer SAR

Linker Length Differentiation: Ethylene vs. Methylene Spacer Between Pyridinone and Thiophene

The target compound incorporates an ethylene (-CH₂CH₂-) linker between the pyridinone N1 and the thiophene ring, yielding a computed LogP of 1.7347 and three rotatable bonds, of which two reside in the ethylene spacer . The closely related methylene-linked analog, 3-amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one (MW 206.27 g/mol), has one fewer methylene unit in the linker, resulting in a shorter, more rigid connection between the heterocyclic rings . Quantitative structure–activity relationship (QSAR) studies on 3-aminopyridin-2(1H)-one HIV-1 RT inhibitors have demonstrated that the length and flexibility of the N1 substituent chain directly modulate antiviral potency, with hydrophobic and steric parameters of the linker significantly correlated with activity (r² > 0.8 for van der Waals volume of the linker chain) [1]. The ethylene linker's additional methylene group increases the molecular volume and lipophilicity relative to the methylene analog, which is expected to alter membrane partitioning, metabolic stability, and target-binding kinetics.

linker SAR conformational flexibility lipophilicity optimization drug-likeness

Thiophene Attachment Position: 3-yl vs. 2-yl Isomers and Impact on α-Glucosidase Inhibitory Potency

The target compound features a thiophene ring attached at the 3-position via the ethylene linker. In a structurally related series of 3-aminopyridin-2(1H)-one-derived thioureas, the thiophene-2-yl substituted compound 9c (1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea) exhibited α-glucosidase inhibition of 41.2% at 15 mM, with an IC₅₀ of 12.94 mM, which was comparable to acarbose (46.1% at 15 mM, IC₅₀ = 11.96 mM) [1]. The corresponding thiophene-2-yl-containing amino-pyridinone precursor 7c (3-amino-4-(thiophene-2-yl)pyridine-2(1H)-one) was the direct synthetic precursor to this active thiourea, highlighting that the thiophene-2-yl substitution at the 4-position of the pyridinone core supports α-glucosidase target engagement [1]. In contrast, the target compound places the thiophene at the 3-position on the N1-ethyl linker rather than at the 4-position of the pyridinone core, representing a distinct regioisomeric arrangement. While direct α-glucosidase data for the target compound are not yet published, this evidence establishes the broader class capability of thiophene-containing 3-aminopyridin-2(1H)-ones as α-glucosidase inhibitors and demonstrates that thiophene ring position modulates inhibitory potency.

thiophene positional isomerism α-glucosidase inhibition antidiabetic activity heterocycle SAR

Kinase Inhibition Potential: 3-Aminopyridin-2(1H)-one as a Privileged Kinase Fragment Scaffold

The 3-aminopyridin-2(1H)-one core has been validated as a ligand-efficient kinase inhibitor scaffold through systematic fragment screening. A focused library of 3-aminopyridin-2-one fragments was profiled against a panel of 26 human protein kinases, leading to the identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (compound 3) as an inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1) and Aurora kinases A and B, with excellent ligand efficiency metrics [1]. The target compound, 3-amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one, retains the identical 3-aminopyridin-2(1H)-one hydrogen-bonding motif (donor and acceptor pattern) required for kinase hinge-region binding but introduces an N1-thiophen-3-yl ethyl substituent not present in the reported fragment hits. This N1 substitution strategy has been employed in kinase drug discovery to modulate selectivity, ADME properties, and potency beyond what is achievable with the unsubstituted core [2]. The TPSA of 48.02 Ų and LogP of 1.7347 place this compound within favorable drug-like property space (TPSA < 140 Ų; LogP < 5) for oral bioavailability .

kinase fragment library MPS1 inhibition Aurora kinase ligand efficiency

Anticancer Differentiation Activity: Compound-Specific Patent Evidence for Monocytic Differentiation Induction

A patent application referenced via FreshPatents.com explicitly describes 3-amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, thereby evidencing utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing mechanism distinguishes the compound from conventional cytotoxic anticancer agents that kill cells non-selectively. In contrast, most structurally related 3-aminopyridin-2(1H)-one analogs reported in the HIV-1 RT literature were not characterized for differentiation-inducing activity, as their primary focus was antiviral potency [2]. Similarly, the kinase-targeted 3-aminopyridin-2-one fragments were profiled for kinase inhibition and antiproliferative activity but not for cell differentiation endpoints [3]. The differentiation activity therefore represents a mechanistically distinct and compound-specific biological profile not observed for other closely related analogs within the same chemotype.

anticancer activity monocyte differentiation antiproliferative psoriasis

Procurement-Relevant Application Scenarios for 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one


HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization

The 3-aminopyridin-2(1H)-one core of this compound is the validated pharmacophore for HIV-1 NNRTI activity, with historical analogs achieving IC₅₀ values as low as 19 nM against recombinant RT [1]. The N1-thiophen-3-yl ethyl substituent provides a vector for modulating antiviral potency, pharmacokinetics, and resistance profile beyond what is achievable with previously reported N1 substituents (e.g., benzyl, pyridylmethyl, or unsubstituted analogs). Procurement of this compound supports structure–activity relationship (SAR) campaigns aimed at next-generation NNRTIs with improved activity against drug-resistant HIV-1 strains.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The 3-aminopyridin-2(1H)-one core has been validated as a ligand-efficient kinase hinge-binding fragment through systematic screening against a 26-kinase panel, identifying inhibitors of MPS1 and Aurora kinases [2]. The target compound, with its N1-thiophen-3-yl ethyl substituent and favorable physicochemical properties (TPSA 48.02 Ų, LogP 1.7347, 3 rotatable bonds) , is an ideal starting point for fragment growing or merging strategies in kinase drug discovery programs. Its thiophene moiety offers additional opportunities for π-stacking and sulfur-mediated interactions within kinase active sites.

Anticancer Differentiation Therapy Research

Patent evidence indicates that this specific compound induces differentiation of undifferentiated proliferating cells into monocytes, suggesting a non-cytotoxic anticancer mechanism distinct from conventional chemotherapy [3]. This differentiation-inducing activity, combined with potential application in psoriasis, makes the compound a specialized tool for laboratories investigating differentiation therapy approaches in oncology and dermatology. The unique biological profile distinguishes it from other 3-aminopyridin-2(1H)-one analogs that were not characterized for differentiation activity.

Antidiabetic α-Glucosidase Inhibitor Development

Thiophene-containing 3-aminopyridin-2(1H)-one derivatives have demonstrated α-glucosidase inhibitory activity, with the thiophene-2-yl analog (compound 9c) achieving an IC₅₀ of 12.94 mM, comparable to acarbose (IC₅₀ = 11.96 mM) [4]. The target compound, with its distinct thiophene-3-yl attachment and ethylene linker topology, enables exploration of alternative binding modes within the α-glucosidase active site. Procurement supports the development of novel oral antidiabetic agents based on the 3-aminopyridin-2(1H)-one scaffold.

Quote Request

Request a Quote for 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.